molecular formula C6H6O2S B1583736 2-Furanmethanethiol formate CAS No. 59020-90-5

2-Furanmethanethiol formate

Cat. No. B1583736
CAS RN: 59020-90-5
M. Wt: 142.18 g/mol
InChI Key: GFAOAYJTEVHTLA-UHFFFAOYSA-N
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Description

2-Furanmethanethiol formate, also known as Furfuryl thiol formate, S-(furan-2-ylmethyl) methanethioate, or S-furfuryl thioformate, is a synthetic compound with the empirical formula C6H6O2S . It has a molecular weight of 142.18 . This compound is used as a reference compound in food science research due to its characteristic aroma. It is known to have a strong odor of roasted coffee and a bitter taste .


Molecular Structure Analysis

The molecular structure of 2-Furanmethanethiol formate can be represented by the SMILES string [H]C(=O)SCc1ccco1 . The InChI representation is 1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2 .


Physical And Chemical Properties Analysis

2-Furanmethanethiol formate is a synthetic compound with a refractive index of n20/D 1.5444 (lit.) . It has a boiling point of 66 °C/15 mmHg (lit.) and a density of 1.196 g/mL at 25 °C (lit.) . It is used in flavors and fragrances .

Scientific Research Applications

Roast Coffee Aroma in Wines

2-Furanmethanethiol (2FM) has been identified in sweet white wines made from the Petit manseng grape variety and in certain red Bordeaux wines. It contributes to the roast coffee aroma of these wines due to its strong roast coffee aroma. This discovery was made by extracting specific volatile thiols using p-hydroxymercuribenzoate. 2FM has also been found in toasted oak used in barrel-making, and its presence in wine ranges from a few ng/L to several dozen ng/L. Considering its low perception threshold (0.4 ng/L in a hydro alcoholic environment), 2FM plays a significant role in contributing to the aroma of certain wines (Tominaga, Blanchard, Darriet, & Dubourdieu, 2000).

Influence on Instant Coffee Flavor

Studies have explored the effect of adding 2-furanmethanethiol to instant coffee to enhance its flavor, given its aroma of fresh roasted coffee. However, at concentrations above 100 parts per billion, there was a significant preference for coffee without added 2-furanmethanethiol. This indicates that while it possesses a coffee-like aroma, its addition does not necessarily improve the flavor of instant coffee (Elmore & Nursten, 2007).

Contribution to Miso Aroma

2-Furanmethanethiol has been identified in different types of miso (fermented soybean paste), where it contributes significantly to miso aroma. Its presence impacts the intensity of odor qualities such as "thick, complex", "sweet", and "pleasant aroma like coffee beans" in miso. This finding was established through quantitative descriptive analysis and specific extraction of volatile thiols (Ohata, Tominaga, Dubourdieu, Kubota, & Sugawara, 2009).

Molecular Structure Studies

Electron diffraction and IR spectroscopic studies have been conducted to understand the conformational properties and geometry of 2-furanmethanethiol molecules. These studies help in comprehending the molecular structure and behavior of 2-furanmethanethiol in different states, contributing to a better understanding of its chemical properties (Schultz, Fellegvári, Kolonits, Kiss, Bélapete, & Bánki, 1978).

Role in Japanese Soy Sauce Aroma

2-Furanmethanethiol is formed in Japanese soy sauce during fermentation by yeast. Its concentration increases during alcoholic fermentation and depends on the type of yeast used. This compound plays a vital role in creating the characteristic aroma of Japanese soy sauce (Meng, Hatakeyama, & Sugawara, 2014).

Use in EPDM Crosslinking

2-Furanmethanethiol has been used as a di-functional compatibilizing agent in the crosslinking of EPDM (ethylene propylene diene monomer) matrix with tung oil, a bio-based vegetable oil. This process is considered a green method of plasticization and crosslinking, highlighting the versatility of 2-furanmethanethiol in industrial applications (Bétron, Cassagnau, & Bounor-Legaré, 2018).

Corrosion Inhibition in Steel

2-Furanmethanethiol has shown effectiveness as a corrosion inhibitor for mild steel in acidic environments. Its efficiency increases with concentration, demonstrating its potential in industrial applications for protecting metals from corrosion (Al-Fakih, Abdallah, & Aziz, 2018).

Safety And Hazards

2-Furanmethanethiol formate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid (Category 3). The safety precautions include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is also recommended to use only non-sparking tools and take precautionary measures against static discharge .

properties

IUPAC Name

S-(furan-2-ylmethyl) methanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c7-5-9-4-6-2-1-3-8-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAOAYJTEVHTLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069301
Record name Methanethioic acid, S-(2-furanylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to dark brown liquid; coffee-like odour and taste in dilutions strong sulfuraceous
Record name S-Furfuryl thioformate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

66.00 °C. @ 15.00 mm Hg
Record name S-(2-Furanylmethyl) methanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents, fats, Miscible at room temperature (in ethanol)
Record name S-Furfuryl thioformate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.213-1.223 (20°)
Record name S-Furfuryl thioformate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1005/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Furanmethanethiol formate

CAS RN

59020-90-5
Record name S-(2-Furanylmethyl) methanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59020-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl mercaptan formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059020905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanethioic acid, S-(2-furanylmethyl) ester
Source EPA Chemicals under the TSCA
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Record name Methanethioic acid, S-(2-furanylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(2-furylmethyl) methanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FURFURYL MERCAPTAN FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK1M930RJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name S-(2-Furanylmethyl) methanethioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037731
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Lee, M Na, M Lavelle, AM Api - Food and Chemical Toxicology, 2022 - Elsevier
Some fragrance ingredients may have the potential to induce skin sensitization in humans but can still be safely formulated into consumer products. Quantitative Risk Assessment (QRA) …
Number of citations: 8 www.sciencedirect.com
G Reineccius - Source Book of Flavors, 1994 - Springer
… 2-Furanmethanethiol formate …
Number of citations: 0 link.springer.com
L Schutte, TE Furia, N Bellanca - Fenaroli's handbook of flavor …, 1975 - books.google.com
… thiofuroate 3177 p-mentha-8-thiol-3-l-one 3162 furfuryl thioacetate 3188 2-methyl-3-furanthiol 3347 furfuryl thiopropionate 3062 2-thienylmercaptan 3158 2-furanmethanethiol formate …
Number of citations: 10 books.google.com
G Ritacco, A Hilberer, M Lavelle, AM Api - Regulatory Toxicology and …, 2022 - Elsevier
The safety assessment of fragrance materials for photoirritation utilized by The Research Institute for Fragrance Materials has recently been modified and is described in detail. Materials …
Number of citations: 7 www.sciencedirect.com
JA Maga, I Katz - Critical Reviews in Food Science & Nutrition, 1979 - Taylor & Francis

Furans represent a class of compounds that have been reported in a wide variety of foods. Normally, they result from thermal decomposition reactions, and, as such, are important in …

Number of citations: 399 www.tandfonline.com
L Schutte, R Teranishi - Critical Reviews in Food Science & …, 1974 - Taylor & Francis
Sulfur‐containing volatiles contribute to the flavor of many food products because of their high volatility and their strong odor. Understanding of their formation from natural precursors is …
Number of citations: 175 www.tandfonline.com

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